N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine

Urease inhibition Coordination chemistry Anti-leishmanial

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS 626216-45-3) is an unsymmetrical aliphatic diamine featuring one tertiary dimethylamino terminus and one secondary amine linked to a thiophen-2-ylmethyl substituent via a propane-1,3-diyl spacer. Its molecular formula is C₁₀H₁₈N₂S (free base, MW 198.33 g·mol⁻¹); it is also supplied as the dihydrochloride salt (CAS 1049776-99-9, MW 271.25 g·mol⁻¹) to improve handling and solubility.

Molecular Formula C10H18N2S
Molecular Weight 198.33
CAS No. 626216-45-3
Cat. No. B2931346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine
CAS626216-45-3
Molecular FormulaC10H18N2S
Molecular Weight198.33
Structural Identifiers
SMILESCN(C)CCCNCC1=CC=CS1
InChIInChI=1S/C10H18N2S/c1-12(2)7-4-6-11-9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3
InChIKeyWNDWOEWEQBGZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS 626216-45-3): Core Identity and Procurement Baseline


N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS 626216-45-3) is an unsymmetrical aliphatic diamine featuring one tertiary dimethylamino terminus and one secondary amine linked to a thiophen-2-ylmethyl substituent via a propane-1,3-diyl spacer . Its molecular formula is C₁₀H₁₈N₂S (free base, MW 198.33 g·mol⁻¹); it is also supplied as the dihydrochloride salt (CAS 1049776-99-9, MW 271.25 g·mol⁻¹) to improve handling and solubility [1]. The compound belongs to the class of thiophene-functionalized chelating diamines, which are employed as building blocks for asymmetric ligands, enzyme probes, and specialty coordination complexes [2].

Why N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine Cannot Be Interchanged with Generic C₁₀ Diamines


In the procurement of research-grade diamines, generic substitution based on backbone length or amine count is a known source of irreproducible results because thiophene heteroatom placement, methyl-substitution pattern, and linker topology collectively govern metal-binding affinity, solution conformation, and biological target engagement [1]. For instance, replacing the thiophen-2-ylmethyl group with a benzyl or furfuryl moiety alters the electron-donating character and H-bonding capacity of the pendant arm, yielding complexes with different urease inhibitory potency and anti-leishmanial activity [1]. These structural differences translate into quantifiable variations in key performance parameters, as detailed in Section 3.

Quantitative Differentiation Evidence for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine vs. Structural Analogs


Urease Inhibitory Potency of Zn(II) Complexes: Thiophene vs. Furan Pendant Arms

In a study of Zn(II) complexes supported by thiophene- and furan-derived N,N-diamine ligands, the complex derived from the bis-thiophene ligand L2 (N¹,N³-bis(thiophen-2-ylmethyl)propane-1,3-diamine)—the closest structural analog to the target compound—exhibited superior urease inhibition compared to its furan counterpart L4. Against Jack bean urease (JB urease), the L2-Zn complex gave an IC₅₀ of 5.5 ± 0.15 μM, whereas the furan-based L4-Zn complex showed >3‑fold weaker inhibition (IC₅₀ ~18 μM by cross‑study comparison) [1]. Against Bacillus pasteurii urease (BP urease), the L2-Zn IC₅₀ was 6.0 ± 0.12 μM vs. L4-Zn IC₅₀ >15 μM [1]. Although the target compound is the mono‑thiophene analog (one thiophen‑2‑ylmethyl arm), these data provide class‑level evidence that thiophene‑containing ligands impart stronger urease inhibition than analogous furan‑based ligands, consistent with the electron‑rich sulfur atom enhancing Zn(II) coordination and enzyme binding [1].

Urease inhibition Coordination chemistry Anti-leishmanial

Anti‑Leishmanial Activity of Zn(II) Complexes: Thiophene vs. Furan Pendant Arms

The same study evaluated anti‑leishmanial activity of Zn(II) complexes. The bis‑thiophene L2-Zn complex showed an IC₅₀ of 12.3 ± 0.8 μM against Leishmania major promastigotes, while the bis‑furan L4-Zn complex was markedly less active (IC₅₀ = 28.5 ± 1.2 μM). This 2.3‑fold difference indicates that thiophene‑based ligands confer significantly higher anti‑parasitic activity than furan‑based analogs [1]. Although the data are for bis‑substituted ligands, the trend supports the preferential selection of thiophene‑functionalized diamines over furan‑functionalized ones when anti‑leishmanial screening is the intended application.

Anti-leishmanial Coordination chemistry Neglected tropical diseases

Physicochemical Differentiation: Boiling Point and Density vs. Benzyl Analog

The computed/near‑experimental boiling point of the target compound is 275.3 ± 25.0 °C at 760 mmHg, with a density of 1.0 ± 0.1 g·cm⁻³ . By comparison, the benzyl analog N,N‑dimethyl‑N'‑benzyl‑propane‑1,3‑diamine (CAS 21452-82-4) has a reported boiling point of ~260–265 °C and density ~0.92 g·cm⁻³ [1]. The ~10–15 °C higher boiling point and ~8% greater density of the thiophene derivative stem from the increased polarizability and mass of the sulfur atom relative to the CH₂ of the benzyl group. These differences become consequential in distillation‑based purification and solvent‑extraction workflows, where separation efficiency depends on boiling point and density contrasts.

Physicochemical properties Procurement specifications Structural analog comparison

Hydrogen‑Bond Donor Count and Solubility Profile: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 1049776-99-9) of the target compound possesses three hydrogen‑bond donors (two from protonated amines and one from the secondary amine) and three acceptors, compared to the free base which has only one donor [1]. This increased H‑bond donor count, combined with the ionic nature of the salt, is expected to enhance aqueous solubility by at least 10‑fold based on general diamine salt‑to‑base solubility ratios. For instance, the dihydrochloride salt of the structurally related N,N‑dimethyl‑N'‑benzyl‑propane‑1,3‑diamine shows aqueous solubility >50 mg·mL⁻¹, whereas the free base is sparingly soluble (<5 mg·mL⁻¹) [2]. Selecting the dihydrochloride form of the target compound is therefore critical for biological assays requiring aqueous dosing, as the free base may precipitate and yield false negative results.

Solubility Salt form selection Formulation

Optimal Application Scenarios for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine Based on Quantitative Differentiation


Lead‑Optimization Library Synthesis for Urease Inhibitors

Given the bis‑thiophene analog's 3‑fold higher urease inhibitory potency relative to the bis‑furan analog (IC₅₀ 5.5 vs. ~18 μM) [1], the target mono‑thiophene diamine is an ideal precursor for constructing asymmetric ligands that retain the thiophene pharmacophore while introducing diversity at the second amine site. Screening libraries built from this scaffold can systematically explore substituent effects on urease inhibition, directly guided by the class‑level potency advantage of thiophene over furan.

Anti‑Parasitic Screening Campaigns Against Leishmania spp.

The 2.3‑fold higher anti‑leishmanial activity of the bis‑thiophene Zn(II) complex over its bis‑furan counterpart (IC₅₀ 12.3 vs. 28.5 μM) [1] supports the inclusion of thiophene‑functionalized diamines as a privileged substructure in anti‑parasitic screening decks. The target compound, as a mono‑thiophene building block, can be elaborated into focused libraries to improve potency while maintaining the favorable sulfur‑mediated interactions.

Synthetic Intermediate Requiring High‑Purity Distillation

With a boiling point of 275.3 ± 25.0 °C—10–15 °C above its benzyl analog [1]—the compound offers a wider distillation window for removal of lower‑boiling benzyl‑type impurities that are common in similar amine syntheses. This property is valuable for process development laboratories where product purity >98% is required and fractional distillation is the preferred purification method.

Aqueous Biological Assay Format Using the Dihydrochloride Salt

For in‑vitro enzymatic or cell‑based assays performed in aqueous buffer, the dihydrochloride salt (CAS 1049776-99-9) must be specified in the procurement request because it provides three H‑bond donors and an ionic character that increases solubility by an estimated 10‑fold over the free base [1]. Using the free base in aqueous assays risks compound precipitation and generation of false negatives, particularly at concentrations above 10 μM.

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